![molecular formula C9H19N3O2S B7414515 1-Cyclopropyl-4-[(sulfamoylamino)methyl]piperidine](/img/structure/B7414515.png)
1-Cyclopropyl-4-[(sulfamoylamino)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4-[(sulfamoylamino)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a cyclopropyl group attached to the piperidine ring and a sulfamoylamino group attached to a methyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 1-Cyclopropyl-4-[(sulfamoylamino)methyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with piperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with sulfamoyl chloride to introduce the sulfamoylamino group. The reaction conditions typically involve mild temperatures and anhydrous solvents to ensure high yield and purity of the final product.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. This approach allows for better control over reaction parameters and reduces the risk of side reactions.
Chemical Reactions Analysis
1-Cyclopropyl-4-[(sulfamoylamino)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoylamino group can be replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include sodium halides or alkoxides in polar aprotic solvents.
Major products formed from these reactions include sulfonic acids, amines, and substituted piperidine derivatives.
Scientific Research Applications
1-Cyclopropyl-4-[(sulfamoylamino)methyl]piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-[(sulfamoylamino)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Cyclopropyl-4-[(sulfamoylamino)methyl]piperidine can be compared with other piperidine derivatives, such as:
1-Cyclopropyl-4-aminopiperidine: This compound lacks the sulfamoylamino group, which may result in different chemical and biological properties.
4-[(Sulfamoylamino)methyl]piperidine: This compound lacks the cyclopropyl group, which may affect its reactivity and interaction with biological targets.
1-Cyclopropylpiperidine: This compound lacks both the sulfamoylamino and methyl groups, making it structurally simpler but potentially less versatile in applications.
The presence of both the cyclopropyl and sulfamoylamino groups in this compound makes it unique and potentially more effective in certain applications compared to its simpler analogs.
Properties
IUPAC Name |
1-cyclopropyl-4-[(sulfamoylamino)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2S/c10-15(13,14)11-7-8-3-5-12(6-4-8)9-1-2-9/h8-9,11H,1-7H2,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPZJTAZNYLOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)CNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
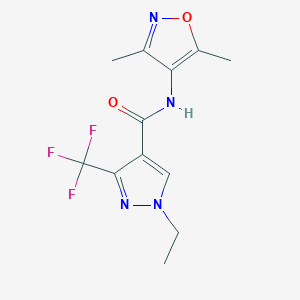
![5-[(5-ethyl-1H-pyrazole-3-carbonyl)amino]-1-benzofuran-2-carboxylic acid](/img/structure/B7414441.png)
![5-[(3-Methoxy-1,2-oxazole-5-carbonyl)amino]-1-benzofuran-2-carboxylic acid](/img/structure/B7414451.png)
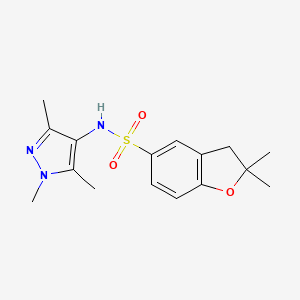
![N,1-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pyrazole-4-sulfonamide](/img/structure/B7414461.png)
![N,1-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B7414462.png)
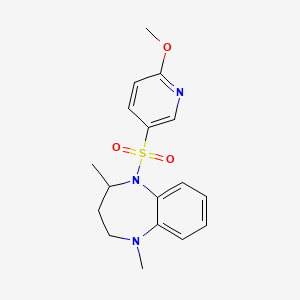
![4-(2-Methoxy-5-methylphenyl)sulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7414472.png)
![2-[4-(3-Methylthiophen-2-yl)sulfonyl-1,4-diazepan-1-yl]ethanol](/img/structure/B7414475.png)
![2,3-dimethyl-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B7414479.png)
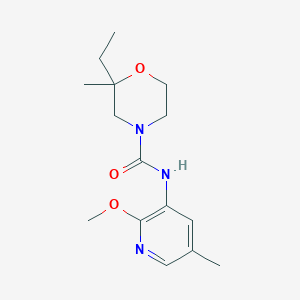
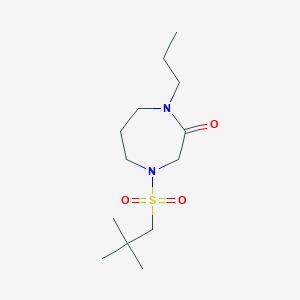
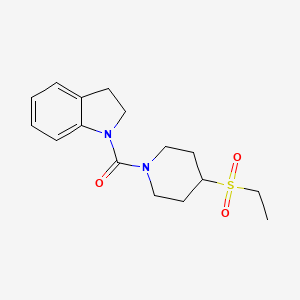
![1-[4-(2-Ethylthieno[2,3-d]pyrimidin-4-yl)-2-methylpiperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B7414505.png)
